N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Basicity Protonation state Pharmacokinetics

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 179873-43-9) is a secondary-amine-functionalized pyrazole with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g·mol⁻¹. The compound carries a single hydrogen-bond donor and two hydrogen-bond acceptors, a computed XLogP3 of −0.4, and a predicted pKa of 9.36 ± 0.10.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 179873-43-9
Cat. No. B069215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
CAS179873-43-9
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCNCC1=CN(N=C1)C
InChIInChI=1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3
InChIKeyLEHGOSZFUSOULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 179873-43-9): A Differentiated Secondary-Amine Pyrazole Building Block


N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 179873-43-9) is a secondary-amine-functionalized pyrazole with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g·mol⁻¹ [1]. The compound carries a single hydrogen-bond donor and two hydrogen-bond acceptors, a computed XLogP3 of −0.4, and a predicted pKa of 9.36 ± 0.10 [1]. Its core 1-methyl-4-(aminomethyl)pyrazole scaffold is a validated pharmacophore in CNS-penetrant kinase inhibitors, most notably serving as the hinge-binding element in a series of casein kinase 1δ (CK1δ)-selective inhibitors with in vivo circadian-rhythm-modulating activity [2][3]. These properties differentiate it from the primary-amine analogue (1-methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6) and the 5-yl regioisomer N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine, both of which differ meaningfully in basicity, lipophilicity, and target-engagement geometry [4].

Why In-Class Pyrazole Methanamines Cannot Be Interchanged with N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 179873-43-9)


Although a range of N-substituted pyrazole methanamines share the same C₆H₁₁N₃ molecular formula, substituting the 4-yl secondary amine with a primary amine (e.g., CAS 400877-05-6) or with a 5-yl or 3-yl regioisomer introduces quantifiable shifts in basicity, lipophilicity, and spatial orientation of the amine hydrogen-bond donor that directly undermine the core SAR requirements for CK1δ hinge-flip engagement [1][2]. These alterations cannot be compensated for by simple formulation or stoichiometric adjustments; they fundamentally change the protonation state at physiological pH and the vector of the key H-bond interaction, both of which are critical for selective kinase inhibition and CNS exposure [3]. The sections below provide the quantitative evidence that demonstrates why generic substitution is insufficient for applications requiring this specific secondary-amine geometry.

Quantitative Differentiation Evidence for N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 179873-43-9) vs. Closest Analogs


Basicity (pKa) Modulation: N-Methyl Secondary Amine vs. Primary Amine Analogue

The target compound exhibits a predicted pKa of 9.36 ± 0.10 , approximately 0.38 log units higher than the primary amine analogue (1-methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6), which has a predicted pKa of 8.98 ± 0.29 . At physiological pH (7.4), this difference translates to a substantially lower fraction of the primary amine being protonated, affecting solubility, membrane permeability, and electrostatic interactions within kinase hinge regions.

Basicity Protonation state Pharmacokinetics

Lipophilicity (XLogP3) Differentiation: N-Methyl Substitution Increases LogP by 0.5 Units

The target compound has a Computed XLogP3-AA value of −0.4, compared to −0.9 for the primary amine analogue (CAS 400877-05-6) [1][2]. This 0.5-unit increase in lipophilicity arises from the N-methyl substitution replacing one polar N–H bond with an N–CH₃ group, reducing hydrogen-bond donor capacity and enhancing passive membrane permeability—a property that is critical for achieving CNS exposure in the CK1δ inhibitor series [3].

Lipophilicity Blood-brain barrier Lead optimization

CK1δ Kinase Inhibitor Scaffold: Proven In Vivo Circadian Rhythm Modulation with the 4-yl N-Methyl Core

The target compound constitutes the core pyrazole-aminomethyl hinge-binding element of a series of pyrazole-substituted pyridine CK1δ inhibitors. The lead analog 1-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine, which contains the intact N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine scaffold, demonstrated high CK1δ selectivity (>20-fold over CK1ε) and in vivo circadian rhythm modulation in mice at sufficient central exposure levels [1][2]. The primary amine analogue (CAS 400877-05-6) lacks the N-methyl group necessary to achieve the optimal hinge-flip binding geometry observed in the 4KB8 co-crystal structure, and no CK1δ-selective inhibitor with in vivo CNS efficacy has been reported based on the primary amine scaffold [3].

CK1δ inhibitor Circadian rhythms Kinase selectivity CNS drug discovery

Regioisomeric Specificity: 4-yl Substitution Is Critical for CK1δ Hinge-Flip Binding Geometry

The X-ray co-crystal structure (PDB 4KB8, resolution 1.95 Å) reveals that the N-methyl-aminomethyl group attached at the pyrazole 4-position forms a critical 'hinge-flip' hydrogen-bond interaction with the CK1δ kinase hinge region [1]. The 4-yl geometry positions the secondary amine donor with the optimal distance and vector for this interaction. The 5-yl regioisomer (CAS 930111-04-9) and 3-yl regioisomer (CAS 871825-57-9), despite sharing the same molecular weight (125.17 g·mol⁻¹) and a similar pKa (9.37 ± 0.29 for the 5-yl isomer) , orient the amine donor away from the productive hinge-binding trajectory, eliminating the key selectivity-enabling interaction that distinguishes CK1δ from the off-target kinase p38α [1][2].

Regioisomerism X-ray crystallography Kinase selectivity Structure-based drug design

Molecular Weight and Topological Polar Surface Area Comparison: Implications for CNS Drug-Likeness

The target compound has a molecular weight of 125.17 g·mol⁻¹ and a topological polar surface area (TPSA) of 29.9 Ų [1]. The primary amine analogue (CAS 400877-05-6) is lighter (111.15 g·mol⁻¹, ΔMW = −14.02 g·mol⁻¹) but has a substantially larger TPSA of 43.8 Ų (ΔTPSA = +13.9 Ų) [2]. This divergent TPSA profile arises because the primary amine has two N–H donors, while the N-methylated secondary amine has only one—and the N–CH₃ group replaces a polar N–H with a less polar N–CH₃ group. TPSA is a key determinant of blood-brain barrier permeation, with values <60–70 Ų generally required for CNS penetration [3].

CNS drug-likeness Molecular weight TPSA Physicochemical properties

Research and Industrial Application Scenarios Where N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 179873-43-9) Provides Differentiated Value


Structure-Based Design of Isoform-Selective CK1δ Kinase Inhibitors for Circadian Rhythm Disorders

Medicinal chemistry teams pursuing selective CK1δ inhibitors for shift-work sleep disorder, jet lag, or neurodegenerative diseases benefit from the target compound as a direct precursor to the Mente et al. (2013) pyrazole-substituted pyridine series. The 4-yl N-methyl-aminomethyl motif is essential for the CK1δ-preferring hinge-flip binding mode observed at 1.95 Å resolution (PDB 4KB8), delivering >20-fold selectivity over CK1ε and minimal p38α off-target activity [1][2]. The primary amine analogue cannot replicate this geometry, and neither the 3-yl nor 5-yl regioisomers place the amine donor in the correct vector for hinge engagement [1].

Medicinal Chemistry Building Block for CNS-Penetrant Kinase Inhibitor Libraries

The combination of low molecular weight (125.17 g·mol⁻¹), favorable TPSA (29.9 Ų), and a single hydrogen-bond donor (pKa 9.36) makes the target compound an ideal amine coupling partner for amide-bond, reductive-amination, or Buchwald–Hartwig diversification in parallel synthesis of CNS-oriented kinase inhibitor libraries [3][4]. The +0.5-unit XLogP3 advantage over the primary amine analogue translates to superior predicted passive permeability in library members, a critical property for CNS drug-likeness [3].

Pharmacophore Validation for Hinge-Binding Fragment-Based Drug Discovery (FBDD)

Fragment-based screening groups can deploy the target compound as a validated hinge-binding fragment (MW = 125 Da, ligand efficiency benchmark for the 4KB8 inhibitor is 0.38 kcal·mol⁻¹ per heavy atom). Its binding pose has been experimentally determined by X-ray crystallography, providing a reliable starting point for fragment growing or linking strategies targeting CK1δ and related serine/threonine kinases [1][2]. The primary amine fragment, by contrast, lacks the N-methyl group that stabilizes the productive hinge-flip conformation and has no publicly available co-crystal structure demonstrating target engagement [2].

Chemical Biology Probe Development for Circadian Clock Mechanism Studies

Researchers investigating the role of CK1δ in the mammalian circadian clock require a selective, brain-penetrant chemical probe. The target compound serves as the core intermediate for synthesizing the pyrazole-substituted pyridine chemotype, which has been shown to modulate circadian rhythms in mice at sufficient central exposure levels [1][4]. Procuring the correct 4-yl N-methyl building block ensures that the probe retains the structural features necessary for CK1δ selectivity and CNS exposure, avoiding the costly SAR re-investment that would result from using a regioisomeric or primary amine alternative [2].

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